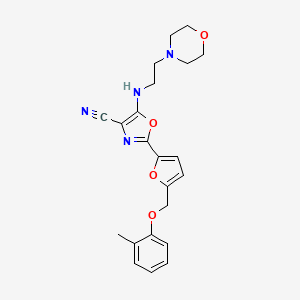
5-((2-Morpholinoethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-((2-Morpholinoethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-((2-Morpholinoethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, with CAS number 942033-34-3, is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C22H24N4O4
- Molecular Weight : 408.4 g/mol
The compound's biological activity primarily stems from its ability to interact with specific molecular targets in cellular pathways. It has been noted for its potential as a selective inhibitor of caspases, which are crucial in the apoptosis pathway. By modulating these enzymes, the compound may influence cell survival and death, making it a candidate for cancer therapy .
Biological Activity Overview
The biological activities of this compound can be categorized based on various studies:
1. Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. In vitro studies demonstrated that treatment with this compound resulted in:
- Increased caspase-3 and caspase-9 activity.
- Decreased cell viability in cancerous cells compared to normal cells.
2. Inhibition of Histone Lysine Demethylases
Another area of interest is the compound's role as a modulator of histone lysine demethylases (KDMs). These enzymes play critical roles in epigenetic regulation. The compound has shown potential in:
- Inhibiting KDM activity, leading to altered gene expression patterns associated with tumor growth and progression .
Case Studies
Several studies have highlighted the effectiveness of this compound in different models:
Study 1: Anticancer Efficacy
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in:
- A dose-dependent reduction in cell proliferation.
- Induction of apoptosis as confirmed by flow cytometry.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 20 |
| 20 | 50 | 45 |
| 50 | 30 | 70 |
Study 2: KDM Inhibition
A separate study evaluated the impact on KDMs using biochemical assays. The results indicated:
- Significant inhibition of KDM activity at concentrations above 10 µM.
| Compound Concentration (µM) | KDM Activity (% Inhibition) |
|---|---|
| 0 | 0 |
| 10 | 25 |
| 20 | 55 |
| 50 | 85 |
Eigenschaften
IUPAC Name |
2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-16-4-2-3-5-19(16)28-15-17-6-7-20(29-17)22-25-18(14-23)21(30-22)24-8-9-26-10-12-27-13-11-26/h2-7,24H,8-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXSTKPUHGSJRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)NCCN4CCOCC4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














